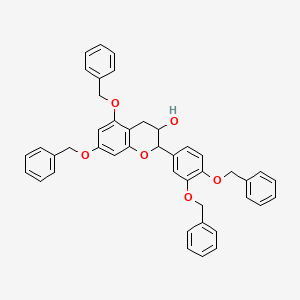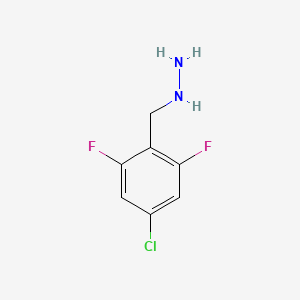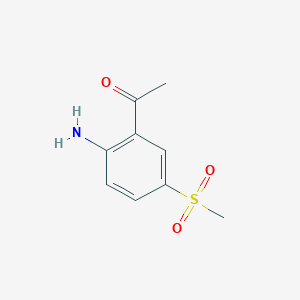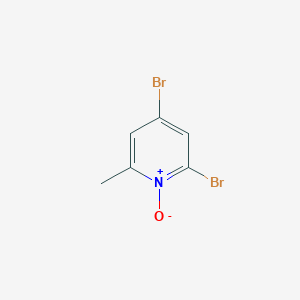
2,4-dibromo-6-methylpyridine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-methylpyridine 1-oxide is a chemical compound with the molecular formula C6H5Br2NO It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 4 positions, a methyl group at the 6 position, and an oxide group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-methylpyridine 1-oxide typically involves the bromination of 6-methylpyridine followed by oxidation. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the desired positions. The subsequent oxidation step can be achieved using hydrogen peroxide or other oxidizing agents to form the 1-oxide group.
Industrial Production Methods
In an industrial setting, the production of 2,4-Dibromo-6-methylpyridine 1-oxide may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production. Additionally, the implementation of purification techniques like recrystallization or chromatography is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-6-methylpyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo further oxidation or reduction depending on the desired chemical transformation.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Hydrogen peroxide or potassium permanganate are common oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with hydrogen peroxide can lead to further oxidized products.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-methylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-methylpyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms and the oxide group can influence its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibromo-6-methylpyridine: Lacks the oxide group, which can affect its reactivity and applications.
2,4-Dibromo-6-methylpyridine 1-oxide: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
Uniqueness
2,4-Dibromo-6-methylpyridine 1-oxide is unique due to the presence of both bromine atoms and the oxide group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
Eigenschaften
Molekularformel |
C6H5Br2NO |
|---|---|
Molekulargewicht |
266.92 g/mol |
IUPAC-Name |
2,4-dibromo-6-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5Br2NO/c1-4-2-5(7)3-6(8)9(4)10/h2-3H,1H3 |
InChI-Schlüssel |
TUJCVHHVLAPVLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=[N+]1[O-])Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazo[4,5-b][1,5]naphthyridine](/img/structure/B13121070.png)
![Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate](/img/structure/B13121080.png)
![1-Isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B13121083.png)
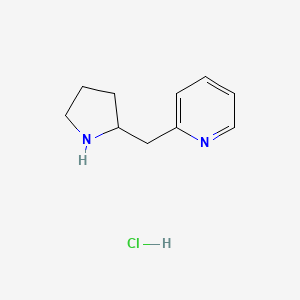
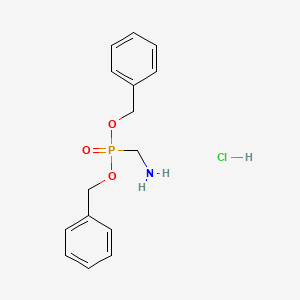
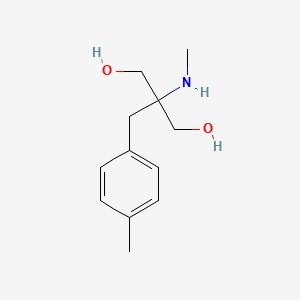
![prop-2-enyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13121104.png)
![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)
